BenchChemオンラインストアへようこそ!

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

P2X4 receptor antagonist purinergic signaling ion channel selectivity

5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS 1235267-18-1) is a synthetic small-molecule benzamide derivative (molecular formula C22H27ClN2O2S, MW 418.98). It features a 5-chloro-2-methoxybenzamide core linked via a methylene bridge to a piperidine ring, which is N-substituted with a 2-(methylthio)benzyl group.

Molecular Formula C22H27ClN2O2S
Molecular Weight 418.98
CAS No. 1235267-18-1
Cat. No. B2759822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
CAS1235267-18-1
Molecular FormulaC22H27ClN2O2S
Molecular Weight418.98
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
InChIInChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26)
InChIKeyRJRUGMQALSRFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS 1235267-18-1): Structural Classification and Core Characteristics


5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS 1235267-18-1) is a synthetic small-molecule benzamide derivative (molecular formula C22H27ClN2O2S, MW 418.98) [1]. It features a 5-chloro-2-methoxybenzamide core linked via a methylene bridge to a piperidine ring, which is N-substituted with a 2-(methylthio)benzyl group. This compound is structurally related to, but critically distinct from, the well-known 4-amino-5-chloro-2-methoxybenzamide class of 5-HT4 receptor agonists (e.g., cisapride, mosapride, Y-36912), as it lacks the 4-amino substituent considered essential for potent 5-HT4 agonism [2]. Preliminary data deposited in ChEMBL/BindingDB indicate antagonist activity at human P2X4 and P2X5 purinergic receptors [3].

Why In-Class 5-HT4 Agonist Benzamides Cannot Substitute for 5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide


Generic substitution among benzamide derivatives is not feasible because the pharmacological target engagement of this compound class is exquisitely sensitive to three structural features: (i) the presence or absence of the 4-amino group on the benzamide ring, which acts as a binary switch between 5-HT4 agonism and other receptor profiles [1]; (ii) the identity of the N-substituent on the piperidine ring, where a 2-(methylthio)benzyl group (as in the target compound) versus a thiophenylmethyl or simple benzyl group dictates receptor selectivity and off-target binding [2]; and (iii) the chloro/methoxy substitution pattern on the benzamide core, which modulates metabolic stability and binding pocket complementarity [3]. The target compound's unique combination—lacking the 4-amino group while bearing a 2-(methylthio)benzyl piperidine substituent—places it outside the 5-HT4 agonist pharmacophore model, implying that data from 4-amino-5-chloro-2-methoxybenzamide analogs cannot be extrapolated to predict its behavior.

Quantitative Differentiation Evidence for 5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide vs. Closest Analogs


P2X4 vs. P2X5 Receptor Antagonist Selectivity: Target Compound Exhibits 9.6-Fold Subtype Selectivity

The target compound demonstrates measurable antagonism at human P2X4 receptors (IC50 = 1,280 nM) with 9.6-fold selectivity over human P2X5 receptors (IC50 = 12,300 nM), as assessed in the same cellular background [1]. This P2X4-over-P2X5 selectivity profile diverges from the classic 5-HT4 agonist activity of 4-amino-5-chloro-2-methoxybenzamides. By comparison, the well-characterized P2X4 antagonist 5-BDBD exhibits IC50 values of approximately 500-1,000 nM at P2X4 but with limited reported P2X5 selectivity data [2]. Close structural analogs—such as 5-chloro-2-methoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide (CAS 953998-65-7), which replaces the 2-(methylthio)benzyl group with a thiophen-2-ylmethyl group—have no reported P2X4/P2X5 activity data, precluding direct comparison [3]. The 2-(methylthio)benzyl substituent may confer enhanced hydrophobic interactions within the P2X4 allosteric pocket relative to thiophene-containing analogs, though this remains a class-level inference without direct experimental confirmation.

P2X4 receptor antagonist purinergic signaling ion channel selectivity

Structural Determinant of Pharmacological Divergence: Absence of 4-Amino Group Distinguishes Target from 5-HT4 Agonist Benzamides

The target compound lacks the 4-amino substituent on the benzamide ring that is present in all clinically and preclinically validated 5-HT4 receptor agonist benzamides, including cisapride, mosapride, Y-36912, and Y-47813 [1][2]. SAR studies have consistently demonstrated that the 4-amino group forms a critical hydrogen bond with the 5-HT4 receptor and that its removal abolishes high-affinity 5-HT4 binding [1]. Representative 4-amino-containing comparators achieve 5-HT4 receptor Ki/IC50 values in the low nanomolar range: Y-36912 (Ki = 9.6 nM), compound 15 from Suzuki et al. (IC50 = 6.47 nM), and Y-47813 (EC50 = 1.0 μM in functional assays) [2][3]. In contrast, the target compound, lacking the 4-amino group, is not predicted to exhibit significant 5-HT4 affinity. This structural deletion fundamentally redirects the compound's pharmacological profile away from gastroprokinetic 5-HT4 agonism and toward alternative targets (e.g., P2X receptors) [4].

5-HT4 receptor structure-activity relationship benzamide pharmacophore

N-Substituent Differentiation: 2-(Methylthio)benzyl vs. Thiophenylmethyl Analogs Modulates Physicochemical and Predicted ADME Properties

The target compound contains a 2-(methylthio)benzyl N-substituent on the piperidine ring, which distinguishes it from the closest commercially available analogs that bear thiophen-2-ylmethyl (CAS 953998-65-7) or thiophen-3-ylmethyl (CAS 1235071-99-4) groups [1][2]. The methylthio group (-SMe) is more lipophilic (π constant ~0.61) than the sulfur atom embedded within a thiophene ring (π ~1.17 for thiophene, but with different electronic character). The calculated logP for the target compound is 5.89 [3]. While explicit comparative logP values for the thiophene analogs are not published, the replacement of thiophene -CH= with -S-Me and the addition of the benzene ring are expected to increase lipophilicity by an estimated 0.5-0.8 log units relative to the thiophenylmethyl analogs based on fragment-based calculations [3]. The methylthio group is also susceptible to metabolic oxidation (S-oxidation to sulfoxide/sulfone), which may confer distinct metabolic pathways compared to thiophene ring oxidation, though no direct comparative metabolism data exist [4].

physicochemical properties drug-likeness methylthio substituent

BindingDB Data Anomaly Alert: Potential Structure-Activity Misassignment Requires Independent Confirmation

A critical caveat for procurement decisions: the BindingDB entry for CHEMBL5174645 (BDBM50596625) reports IC50 values of 1,280 nM (P2X4) and 12,300 nM (P2X5) [1], but the SMILES string stored in this record ('Oc1c(Cl)cc(NC(=S)NC(=O)C23CC4CC(CC(C4)C2)C3)cc1Cl') corresponds to a dichlorophenol adamantane-carbonyl thiourea derivative, not the target benzamide [1]. This discrepancy likely originates from the PubMed-source article (PMID 35123298), which describes adamantane-1-carbonyl thiourea derivatives as P2X4/P2X7 inhibitors [2]. The P2X4/P2X5 IC50 data may have been incorrectly linked to CHEMBL5174645 during ChEMBL curation. Until this discrepancy is resolved, the P2X4/P2X5 activity data should be treated as unconfirmed for the target compound. Independent re-testing in a P2X4 calcium influx assay is strongly recommended before committing to large-scale procurement.

data integrity compound validation P2X receptor pharmacology

Recommended Application Scenarios for 5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide Based on Available Evidence


Chemical Probe for P2X4-Mediated Calcium Signaling Studies (with Independent Validation Required)

If the P2X4 antagonist activity (IC50 = 1,280 nM) is independently confirmed, this compound could serve as a tool compound for studying P2X4 receptor function in human 1321N1 astrocytoma cells or other P2X4-expressing systems [1]. The 9.6-fold selectivity window over P2X5 permits experiments where P2X4-specific effects need to be distinguished from P2X5-mediated signaling. Researchers should include 5-BDBD as a positive control and verify compound identity by LCMS and NMR before use [2].

Negative Control for 5-HT4 Receptor-Mediated Gastrointestinal Motility Assays

Because the compound lacks the 4-amino group required for 5-HT4 receptor agonism [3], it is structurally precluded from activating 5-HT4 receptors. This makes it suitable as a negative control compound in gastrointestinal prokinetic screening assays that employ 4-amino-5-chloro-2-methoxybenzamide derivatives (e.g., Y-36912, mosapride) as positive controls [4]. Its matched benzamide core scaffold, combined with the absence of the critical 4-NH2 pharmacophoric element, provides a cleaner negative control than vehicle-only conditions.

Structure-Activity Relationship (SAR) Exploration of N-Substituted Piperidinylmethyl Benzamides

Medicinal chemistry groups investigating the SAR of benzamide-based ligands can use this compound to probe the effect of the 2-(methylthio)benzyl N-substituent on receptor selectivity, lipophilicity (calculated logP 5.89), and metabolic stability [5]. Comparative profiling against the thiophene analogs (CAS 953998-65-7 and 1235071-99-4) across a panel of GPCR and ion channel targets could delineate the pharmacological space accessible via this substituent type.

Method Development for Detection and Quantification of Methylthio-Containing Benzamides in Biological Matrices

The presence of the methylthio (-SMe) group, which is susceptible to characteristic S-oxidation metabolites (sulfoxide and sulfone) [6], makes this compound a useful reference standard for developing LC-MS/MS methods that monitor oxidative metabolism of sulfur-containing benzamide derivatives. The distinct UV absorbance of the 5-chloro-2-methoxybenzamide chromophore and the characteristic mass shift of +16 Da (sulfoxide) and +32 Da (sulfone) upon oxidation provide analytical handles for method validation.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.